molecular formula C11H14N4O4 B1150574 Adenosine, 3-deaza- CAS No. 9013-34-7

Adenosine, 3-deaza-

Cat. No.: B1150574
CAS No.: 9013-34-7
M. Wt: 266.25 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine, 3-deaza- is a synthetic nucleoside analog that has garnered significant interest in scientific research due to its unique properties and potential applications. It is structurally similar to adenosine but lacks a nitrogen atom at the 3-position of the purine ring, which imparts distinct biochemical characteristics. This compound is known for its inhibitory effects on various enzymes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adenosine, 3-deaza- typically involves the modification of inosine. A common method includes the conversion of inosine to a 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) derivative, which serves as a key intermediate. This intermediate undergoes further chemical transformations to yield Adenosine, 3-deaza- .

Industrial Production Methods: While specific industrial production methods for Adenosine, 3-deaza- are not extensively documented, the synthesis generally follows the principles of nucleoside analog production, involving multi-step organic synthesis and purification processes to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Adenosine, 3-deaza- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can produce various substituted nucleosides .

Scientific Research Applications

Adenosine, 3-deaza- has a wide range of scientific research applications:

Comparison with Similar Compounds

  • 2-Fluoro-3-deaza-adenosine
  • 3-Fluoro-3-deaza-adenosine
  • 2,3-Difluoro-3-deaza-adenosine

Comparison: Adenosine, 3-deaza- is unique due to its specific structural modification, which imparts distinct biochemical properties. Compared to its analogs, it exhibits different levels of enzyme inhibition and biological activity. For instance, halogenated derivatives like 2-fluoro-3-deaza-adenosine show enhanced antitubercular activity, highlighting the impact of structural variations on biological function .

Properties

IUPAC Name

2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c12-10-7-5(1-2-13-10)15(4-14-7)11-9(18)8(17)6(3-16)19-11/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZQFUNLCALWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859986
Record name 1-Pentofuranosyl-1H-imidazo[4,5-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6736-58-9
Record name 3-DEAZAADENOSINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adenosine, 3-deaza-
Reactant of Route 2
Adenosine, 3-deaza-
Reactant of Route 3
Adenosine, 3-deaza-
Reactant of Route 4
Adenosine, 3-deaza-
Reactant of Route 5
Adenosine, 3-deaza-
Reactant of Route 6
Adenosine, 3-deaza-
Customer
Q & A

Q1: How does 3-deaza-SIBA prevent the spontaneous reinitiation of meiosis in mouse oocytes?

A: The research paper demonstrates that 3-deaza-SIBA, alongside other methyltransferase inhibitors like MTA and SIBA, effectively maintains the meiotic prophase block in denuded mouse oocytes []. While the exact mechanism of action isn't fully elucidated in this specific paper, the researchers propose that these inhibitors likely exert their effect by interfering with methylation processes crucial for the resumption of meiosis. This inhibition was found to be dose-dependent and reversible []. Further research is needed to fully delineate the downstream targets and pathways affected by 3-deaza-SIBA in this biological context.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.